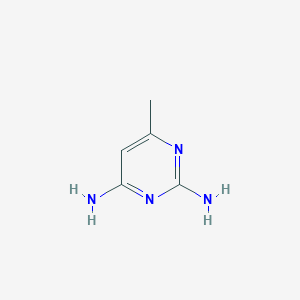

6-Methyl-2,4-pyrimidinediamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERHQNVDSHUKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902889 | |

| Record name | NoName_3465 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1791-73-7 | |

| Record name | 1791-73-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methyl-2,4-pyrimidinediamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-Methyl-2,4-pyrimidinediamine, a key heterocyclic scaffold in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental methodologies, and critical process parameters involved in its synthesis. We will delve into the most prevalent and field-proven synthetic route, which commences with the cyclocondensation of guanidine and ethyl acetoacetate, followed by a two-step conversion of the resulting pyrimidinone intermediate. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction and Strategic Overview

This compound is a vital building block in the synthesis of a wide array of biologically active compounds. Its structural motif is present in molecules designed for various therapeutic areas, including the treatment of Chagas' disease. The strategic design of a synthesis pathway for this compound hinges on the efficient construction of the diaminopyrimidine core.

Several synthetic strategies have been reported, with the most common approaches being:

-

Linear Synthesis from Acyclic Precursors: This is the most widely adopted and versatile method. It involves the initial formation of a pyrimidine ring from acyclic starting materials, followed by functional group interconversions to install the desired amino groups.

-

Modification of Pre-existing Pyrimidine Scaffolds: This approach utilizes commercially available or readily synthesized pyrimidine derivatives that are then chemically modified to yield the target compound.

This guide will focus on a robust and well-documented linear synthesis pathway that offers a balance of efficiency, scalability, and access to readily available starting materials.

The Predominant Synthetic Pathway: A Three-Step Approach

The most reliable and frequently cited synthesis of this compound is a three-step process starting from guanidine and ethyl acetoacetate. This pathway is advantageous due to the low cost of the starting materials and the relatively straightforward nature of the chemical transformations.

The overall transformation can be visualized as follows:

Caption: A three-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-6-methylpyrimidin-4-ol

The initial step involves the base-catalyzed cyclocondensation reaction between guanidine and ethyl acetoacetate. This reaction is a classic example of pyrimidine ring formation from a three-carbon component (ethyl acetoacetate) and a nitrogen-containing component (guanidine).

Mechanism: The reaction proceeds via a nucleophilic attack of the guanidine nitrogen onto the ester carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrimidine ring. The basic conditions are crucial for the deprotonation of guanidine, enhancing its nucleophilicity.

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1 equivalent).

-

Addition of β-Ketoester: Slowly add ethyl acetoacetate (1 equivalent) to the reaction mixture.

-

Reflux: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling, the reaction mixture is typically acidified to precipitate the product, which is then filtered, washed, and dried.

Step 2: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

The hydroxyl group of the pyrimidin-4-ol intermediate is converted to a chloro group, which is a better leaving group for the subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Mechanism: The lone pair of electrons on the pyrimidine nitrogen attacks the phosphorus atom of POCl₃, leading to the formation of a phosphoryl intermediate. Subsequent attack by a chloride ion displaces the phosphate group, yielding the desired 2-amino-4-chloro-6-methylpyrimidine.

Experimental Protocol:

-

Reaction Setup: In a fume hood, carefully add 2-Amino-6-methylpyrimidin-4-ol to an excess of phosphorus oxychloride (POCl₃).

-

Heating: Heat the reaction mixture under reflux for several hours.

-

Quenching: After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice.

-

Neutralization and Extraction: The aqueous solution is neutralized with a base (e.g., NaOH) and the product is extracted with an organic solvent (e.g., ethyl acetate).[1]

-

Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography. A yield of 85% has been reported for a similar chlorination.[1]

Step 3: Synthesis of this compound

The final step is the amination of the 4-chloro-pyrimidine intermediate. This is a nucleophilic aromatic substitution reaction where ammonia displaces the chloride ion.

Mechanism: The amino group of ammonia acts as a nucleophile, attacking the electron-deficient carbon atom at the 4-position of the pyrimidine ring. The chloride ion is subsequently eliminated, and a proton is lost from the attacking nitrogen to yield the final product. Due to the deactivating effect of the pyrimidine ring nitrogens, harsh reaction conditions (high temperature and pressure) are often required.

Experimental Protocol:

-

Reaction Setup: A mixture of 2-amino-4-chloro-6-methylpyrimidine and alcoholic ammonia is heated in a sealed steel bomb at high temperatures (e.g., 180°C) for several hours.[2]

-

Isolation: After cooling, the reaction vessel is carefully opened in a well-ventilated fume hood. The reaction mixture is filtered, and the filtrate is evaporated to dryness.[2]

-

Purification: The solid residue is dissolved in hot water, and upon cooling, a strong base like potassium hydroxide is added to precipitate the product. The product is then filtered and can be recrystallized from a suitable solvent like acetone.[2] A yield of approximately 61% (5.5g from 9.0g of starting material) has been reported for this step.[2]

Alternative Synthetic Approaches

While the three-step pathway is the most common, other methods have been explored for the synthesis of this compound and its derivatives.

| Synthesis Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

| Three-Step Pathway | Guanidine, Ethyl Acetoacetate | NaOEt, POCl₃, Alcoholic NH₃, High T/P | Well-established, scalable, uses inexpensive starting materials | Requires handling of hazardous reagents (POCl₃), high pressure/temperature for amination |

| Biginelli Reaction | Aldehyde, β-Ketoester, Guanidine | Acid catalyst, often microwave irradiation | One-pot, multicomponent reaction, rapid under microwave conditions | Typically produces dihydropyrimidines requiring a subsequent oxidation step |

| From 2,4-Diamino-6-hydroxypyrimidine | Guanidine, Ethyl Cyanoacetate | POCl₃ for chlorination | Access to a different set of precursors | May require additional steps for the introduction of the methyl group |

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

Melting Point: The reported melting point is around 183°C.[2]

-

NMR Spectroscopy:

-

¹H NMR: Expected signals for the methyl protons, the aromatic proton on the pyrimidine ring, and the protons of the two amino groups.

-

¹³C NMR: Expected signals for the methyl carbon, the aromatic carbons of the pyrimidine ring, including those bearing the amino groups.

-

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

UV Spectroscopy: Can be compared to literature data for confirmation of the pyrimidine chromophore.[2]

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and requires appropriate safety precautions.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

High-Pressure Reactions: The amination step is conducted in a sealed vessel at high temperature and pressure. A properly rated and maintained steel bomb or autoclave must be used, and the reaction should be conducted behind a blast shield.

-

Sodium Metal: Reacts violently with water and alcohols. It should be handled under an inert atmosphere.

-

Ammonia: A corrosive and toxic gas. Alcoholic ammonia solutions should be handled in a fume hood.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the development of new therapeutic agents. The three-step pathway, starting from guanidine and ethyl acetoacetate, offers a reliable and scalable route to this important building block. By understanding the underlying chemical principles and adhering to the detailed experimental protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this valuable compound for their drug discovery and development programs.

References

-

PrepChem.com. Synthesis of 2,4-Diamino-6-methyl pyrimidine. Available from: [Link]

-

MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available from: [Link]

- Google Patents. EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.

-

MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules 2017, 22(9), 1592. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-2,4-pyrimidinediamine

Introduction

6-Methyl-2,4-pyrimidinediamine (CAS No. 1791-73-7) is a substituted pyrimidine that is of significant interest to researchers and drug development professionals.[1][2] The pyrimidine scaffold is a fundamental core in a vast array of biologically active molecules, including several approved drugs.[3] Understanding the physicochemical properties of this compound is paramount for its potential applications in medicinal chemistry, offering insights into its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, along with detailed experimental protocols for their determination.

Chemical and Physical Properties

This compound is a solid at room temperature.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₄ | [4] |

| Molecular Weight | 124.15 g/mol | [4] |

| CAS Number | 1791-73-7 | [1][4] |

| Melting Point | 196 - 198 °C | [4] |

| pKa (predicted) | 7.81 ± 0.10 | [5] |

| Physical Form | Solid | [4] |

Solubility Profile

The solubility of a compound is a critical factor in its formulation and bioavailability. While specific quantitative solubility data for this compound in various solvents is not extensively documented, pyrimidine derivatives generally exhibit moderate solubility in water and higher solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[6][7] The presence of two amino groups suggests that the solubility of this compound will be pH-dependent.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the established shake-flask method for determining the thermodynamic solubility of a compound.

Caption: Workflow for the determination of thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at a high speed.

-

Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Acidity and Basicity (pKa)

The ionization constant (pKa) is a crucial parameter that influences the solubility, absorption, and receptor-binding of a drug molecule. As a pyrimidine derivative with two amino groups, this compound is expected to exhibit basic properties. The predicted pKa of 7.81 suggests that this compound will be significantly protonated at physiological pH.[5]

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Caption: Workflow for pKa determination using potentiometric titration.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent, typically purified water. If solubility is an issue, a co-solvent system may be employed.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., hydrochloric acid) of known concentration.

-

Data Acquisition: Monitor the pH of the solution continuously using a calibrated pH electrode as the titrant is added in small, precise increments.

-

Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa can be determined from the Henderson-Hasselbalch equation at the half-equivalence point, where the concentrations of the protonated and unprotonated species are equal.

Spectroscopic Profile

The spectroscopic profile of a molecule is essential for its identification and structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Pyrimidine and its derivatives are known to absorb ultraviolet radiation due to the presence of the aromatic ring and its substituents. The wavelength of maximum absorbance (λmax) is sensitive to the substitution pattern and the pH of the solution.[8] For minoxidil, a related piperidinyl-pyrimidine derivative, UV maxima are observed at 230, 262, and 284 nm.[9] It is anticipated that this compound will exhibit a similar UV absorption profile. The addition of electron-donating amino groups is likely to cause a bathochromic (red) shift in the λmax compared to the parent pyrimidine molecule.[10]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For 2-aminopyrimidine derivatives, characteristic bands are expected in the following regions:[11][12]

-

N-H stretching: 3500-3100 cm⁻¹ (from the amino groups)

-

C-H stretching: 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic methyl group)

-

C=N and C=C stretching: 1650-1450 cm⁻¹ (pyrimidine ring vibrations)

-

N-H bending: 1650-1550 cm⁻¹

-

C-N stretching: 1350-1200 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl protons, the aromatic proton on the pyrimidine ring, and the protons of the two amino groups. The chemical shifts will be influenced by the electron-donating effects of the amino groups and the methyl group. Based on related 2-aminopyrimidine structures, the amino protons are expected to appear as a broad singlet in the range of 5.0-5.3 ppm.[13]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. A database search indicates the availability of a ¹³C NMR spectrum for 2,4-Diamino-6-methylpyrimidine, which can be a valuable reference for spectral interpretation.[14] The chemical shifts of the pyrimidine ring carbons are typically found in the aromatic region of the spectrum.

General Protocol for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic characterization of a compound.

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of this compound. The provided data and experimental protocols are intended to assist researchers and drug development professionals in their work with this and related pyrimidine derivatives. A thorough characterization of these properties is a critical step in the journey of a molecule from a laboratory curiosity to a potential therapeutic agent.

References

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 7. gchemglobal.com [gchemglobal.com]

- 8. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. ijirset.com [ijirset.com]

- 12. ijera.com [ijera.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. spectrabase.com [spectrabase.com]

A Senior Application Scientist's Guide to 6-Methyl-2,4-pyrimidinediamine: Synthesis, Properties, and Therapeutic Potential

This technical guide provides an in-depth analysis of 6-Methyl-2,4-pyrimidinediamine, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will explore its fundamental chemical properties, established synthesis protocols, and its role as a critical scaffold in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Core Chemical Identity

This compound is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to benzene. The pyrimidine backbone is a core component of nucleobases in DNA and RNA, making its derivatives a fertile ground for discovering molecules that can interact with biological systems.[1] The placement of two amine groups and a methyl group on this scaffold imparts specific chemical properties that make it a valuable starting point for chemical synthesis and drug design.

The definitive identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 1791-73-7 | [2] |

| Molecular Formula | C₅H₈N₄ | [3] |

| Molecular Weight | 124.15 g/mol | [3] |

| InChI Key | HERHQNVDSHUKAK-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1=CC(=NC(=N1)N)N | Derived from structure |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Reaction Mechanism

The synthesis of this compound is readily achievable and is often initiated from commercially available pyrimidine derivatives. A well-established and efficient method involves the ammonolysis of a halogenated pyrimidine precursor.

Protocol: Synthesis from 2-Amino-4-chloro-6-methylpyrimidine

This protocol is adapted from a procedure originally described by Gabriel and Coleman and represents a robust method for laboratory-scale synthesis.[4]

Materials:

-

2-Amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5)

-

Alcoholic ammonia (Saturated solution of ammonia in ethanol or methanol)

-

Potassium hydroxide (KOH)

-

Acetone

-

Deionized water

-

High-pressure steel reaction vessel (bomb)

Procedure:

-

Reaction Setup: In a high-pressure steel reaction vessel, combine 9.0 grams of 2-amino-4-chloro-6-methylpyrimidine with 225 mL of alcoholic ammonia.[4]

-

Heating: Seal the vessel securely and heat the mixture to 180°C for 6 hours. The elevated temperature and pressure are crucial for driving the nucleophilic aromatic substitution of the chloro group by ammonia.

-

Isolation: After cooling the vessel to room temperature, carefully vent any residual pressure. Filter the resulting mixture to remove any solid byproducts.

-

Concentration: Evaporate the filtrate to dryness using a rotary evaporator. This will yield a solid residue containing the product and reaction salts.

-

Purification: Dissolve the solid residue in 60 mL of hot water. After cooling the solution to room temperature, add 40 grams of potassium hydroxide to precipitate the product. The addition of KOH increases the ionic strength of the solution and deprotonates any ammonium salts, significantly decreasing the solubility of the organic product.

-

Final Crystallization: Filter the precipitated product and recrystallize from acetone to yield pure this compound.[4] The expected melting point is 183°C.[4]

Synthesis Workflow

The causality behind this synthesis lies in the electron-deficient nature of the pyrimidine ring, which is further activated towards nucleophilic attack by the electron-withdrawing chloro substituent. Ammonia acts as the nucleophile, displacing the chloride ion.

Caption: Structure-Activity Relationship (SAR) logic for optimizing the scaffold.

Other Therapeutic Areas

The broader class of 2,4-pyrimidinediamine compounds has been investigated for a wide range of therapeutic applications, including as anti-proliferative agents for cancer treatment. [5]Their ability to mimic endogenous purines allows them to function as kinase inhibitors, a major class of cancer drugs. The specific substitution pattern of this compound makes it a key intermediate for creating libraries of compounds to screen against various kinases and other enzyme targets.

Physicochemical and Spectroscopic Data

Understanding the physicochemical properties of a compound is paramount for its application in research and development. While a comprehensive experimental dataset for this compound is not fully compiled in a single source, data can be inferred from related structures and general principles of pyrimidine chemistry. [6]

| Property | Value / Observation | Reference |

|---|---|---|

| Melting Point | 183°C | [4] |

| Appearance | Crystalline solid | [7] |

| Solubility | Soluble in hot water and acetone | [4] |

| UV Spectrum | Data corresponds to that reported by Curd and Rose (J.C.S., 1949, p. 98) | [4] |

| NMR Spectra | 1H and 13C NMR data are available in spectral databases like SpectraBase | [3]|

Conclusion

This compound is more than just a chemical compound; it is a versatile building block with proven utility in the synthesis of biologically active molecules. Its straightforward synthesis and the "privileged" nature of its 2,4-diaminopyrimidine core make it a molecule of high interest for drug discovery. As demonstrated by the promising research into new treatments for Chagas' disease, the exploration of this scaffold is likely to continue yielding novel therapeutic candidates for a variety of diseases. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their discovery programs.

References

- L'Oreal. 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.

-

PrepChem.com. Synthesis of 2,4-Diamino-6-methyl pyrimidine. [Link]

-

Global Substance Registration System (GSRS). 2,4-DIAMINO-6-METHYL-5-PHENYLPYRIMIDINE. [Link]

-

Thomas, M. G., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(18), 3025-3030. [Link]

-

PubMed. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. [Link]

-

Wiley-VCH GmbH. 2,4-DIAMINO-6-METHYLPYRIMIDIN. SpectraBase. [Link]

-

Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]

-

Nadar, S., & Khan, T. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818-842. [Link]

- Sci-Finder. 2,4-pyrimidinediamine compounds and uses as anti-proliferative agents.

-

Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. spectrabase.com [spectrabase.com]

- 4. prepchem.com [prepchem.com]

- 5. WO2005013996A2 - 2,4-pyrimidinediamine compounds and uses as anti-proliferative agents - Google Patents [patents.google.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. scialert.net [scialert.net]

The Ascendant Therapeutic Potential of 6-Methyl-2,4-pyrimidinediamine Derivatives: A Technical Guide to Their Biological Activity

Abstract

The 6-methyl-2,4-pyrimidinediamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these derivatives, with a primary focus on their well-established anticancer properties and emerging applications in other disease areas. We will delve into the molecular mechanisms of action, dissect key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic utility of this compound derivatives in their research and development endeavors.

Introduction: The Versatility of the Pyrimidine Core

Pyrimidines are fundamental heterocyclic aromatic compounds that form the backbone of nucleic acids, playing a crucial role in the very blueprint of life.[1] This inherent biological relevance has made the pyrimidine scaffold a fertile ground for the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4] The this compound core, a specific iteration of this versatile scaffold, has garnered significant attention for its potent and often selective modulation of key biological targets implicated in various pathologies.

This guide will focus predominantly on the anticancer applications of these derivatives, particularly their role as kinase and histone deacetylase (HDAC) inhibitors, while also touching upon other documented biological activities.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The most extensively documented biological activity of this compound derivatives is their potent anticancer efficacy. These compounds exert their antitumor effects through various mechanisms, most notably through the inhibition of critical enzymes that drive cancer cell proliferation, survival, and metastasis.

Dual Inhibition of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs)

A significant breakthrough in the development of 2,4-pyrimidinediamine derivatives has been the discovery of compounds that dually inhibit both Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs).[5][6] This dual-inhibition strategy is a prime example of a synergistic approach to cancer therapy, targeting two distinct but interconnected pathways crucial for tumor progression.

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, gene amplifications, or mutations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[7][8] Aberrant ALK signaling activates a cascade of downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and invasion.[9][10][11]

Histone Deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression.[1][12] By removing acetyl groups from histones, HDACs promote chromatin condensation, leading to transcriptional repression of key tumor suppressor genes.[13] Overexpression of certain HDACs is a common feature in many cancers and is associated with uncontrolled cell growth and resistance to apoptosis.[14]

The simultaneous inhibition of ALK and HDACs by a single this compound derivative offers a powerful therapeutic advantage. It not only shuts down a key oncogenic signaling pathway but also reactivates the expression of tumor suppressor genes, leading to a more profound and durable antitumor response.[5][6]

The anticancer activity of dual ALK/HDAC inhibiting this compound derivatives is primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. By inhibiting ALK, these compounds block the pro-survival signals that are essential for the viability of ALK-addicted cancer cells. Concurrently, HDAC inhibition leads to the re-expression of pro-apoptotic proteins and cell cycle inhibitors like p21 and p53, further pushing the cancer cells towards self-destruction.[12][15]

Broader Kinase Inhibition Profile

Beyond ALK, various 2,4-pyrimidinediamine derivatives have been shown to inhibit a range of other protein kinases that are critical for tumor growth and angiogenesis. These include members of the Epidermal Growth Factor Receptor (EGFR) family and Vascular Endothelial Growth Factor Receptors (VEGFRs).[16] This multi-targeted kinase inhibitory profile can contribute to a broader spectrum of anticancer activity against different tumor types.

Other Potential Biological Activities

While the primary focus of research has been on their anticancer properties, the versatile 2,4-pyrimidinediamine scaffold has shown promise in other therapeutic areas.

-

Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[17][18]

-

Antiviral Activity: The pyrimidine core is a constituent of several antiviral drugs, and some novel 6-substituted pyrimidine derivatives have shown inhibitory activity against a range of viruses, including herpesviruses and retroviruses.[4][19]

-

Antimicrobial Activity: Some 2,4-diaminopyrimidine derivatives have exhibited antibacterial activity by inhibiting bacterial dihydrofolate reductase, an enzyme essential for bacterial survival.[20][21]

Further exploration of this compound derivatives in these areas could unveil new therapeutic opportunities.

Structure-Activity Relationships (SAR): Designing Potent and Selective Inhibitors

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the pyrimidine core. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective inhibitors.

-

Substitutions at the 2- and 4-amino positions: The anilino or related nitrogen-containing groups at these positions are critical for establishing key hydrogen bond interactions within the ATP-binding pocket of kinases.[22] Modifications to these groups can significantly impact potency and selectivity.

-

The 6-methyl group: While the core topic is 6-methyl derivatives, it's important to note that substitutions at the 6-position can influence activity. For instance, in some pyrido[2,3-d]pyrimidin-7-ones, a 6-(2,6-dichlorophenyl) group was found to be important for Abl kinase inhibition.[22]

-

Linker and Cap Groups in HDAC Inhibitors: For dual ALK/HDAC inhibitors, the design incorporates a linker and a zinc-binding "cap" group, typically a hydroxamic acid, which is essential for interacting with the active site of HDAC enzymes. The length and composition of the linker can influence the potency against different HDAC isoforms.[23]

A systematic exploration of the chemical space around the this compound scaffold is essential for optimizing the pharmacological profile of these compounds.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative this compound derivatives against various cancer cell lines and specific molecular targets.

Table 1: Antiproliferative Activity of Representative 2,4-Pyrimidinediamine Derivatives

| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| 12a | A549 | Lung Carcinoma | 0.01 | [6] |

| MDA-MB-231 | Breast Carcinoma | 0.001 | [6] | |

| HepG2 | Hepatocellular Carcinoma | 0.0003 | [6] | |

| SK-N-BE(2) | Neuroblastoma | 0.0003 | [6] | |

| H2228 | Lung Carcinoma | 0.011 | [6] | |

| 10f | ALK-addicted cancer cells | Various | Low micromolar | [24] |

Table 2: Inhibitory Activity against ALK and HDAC Enzymes

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| 12a | ALK (wild-type) | Potent (data not specified) | [6] |

| HDAC1 | Potent (data not specified) | [6] | |

| 10f | ALK | 2.1 | [24] |

| HDAC1 | 7.9 | [24] | |

| ALK (L1196M mutant) | 1.7 | [24] | |

| ALK (G1202R mutant) | 0.4 | [24] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of this compound derivatives.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (ALK)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

-

Reaction Setup: In a 96-well plate, add the following components in this order: kinase buffer, the this compound derivative at various concentrations, the specific substrate for ALK, and recombinant ALK enzyme.

-

Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or an ELISA-based assay.

-

Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration to determine the IC50 value.

In Vitro HDAC Inhibition Assay

This assay quantifies the ability of a compound to inhibit the deacetylase activity of HDAC enzymes.

Protocol:

-

Reaction Mixture: In a 96-well plate, combine the HDAC assay buffer, a fluorogenic HDAC substrate, and the this compound derivative at various concentrations.

-

Enzyme Addition: Add the recombinant HDAC enzyme (e.g., HDAC1) to each well to initiate the reaction. Include a "no enzyme" control.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal. Incubate for an additional 15 minutes at room temperature.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value.

Western Blotting for Phospho-ALK and Acetyl-Histone H3

This technique is used to detect changes in the phosphorylation status of ALK and the acetylation level of histones in cells treated with the test compound.

Protocol:

-

Cell Lysis: Treat cancer cells with the this compound derivative for a specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ALK (p-ALK) and acetyl-histone H3 (Ac-H3) overnight at 4°C. Also, probe for total ALK and total histone H3 as loading controls.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of p-ALK and Ac-H3.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound derivatives.

Figure 1: Simplified ALK signaling pathway and its inhibition by this compound derivatives.

Sources

- 1. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]

- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. massivebio.com [massivebio.com]

- 9. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 10. 2,4-Diamino-5-(6-quinolylmethyl)- and -[(tetrahydro-6-quinolyl)methyl]pyrimidine derivatives. Further specificity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. HDAC as onco target: Reviewing the synthetic approaches with SAR study of their inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergent Role of 6-Methyl-2,4-pyrimidinediamine in Oncology: A Technical Guide to its Presumed Mechanism of Action in Cancer Cells

Abstract

The pyrimidine scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology. This technical guide provides an in-depth exploration of the potential mechanism of action of 6-Methyl-2,4-pyrimidinediamine in cancer cells. While direct studies on this specific molecule are nascent, this document synthesizes evidence from structurally related 2,4-pyrimidinediamine derivatives to postulate its biological activity. We will delve into its likely impact on critical cellular processes such as cell cycle progression and apoptosis, and explore its potential molecular targets, including protein kinases and metabolic enzymes. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this class of compounds.

Introduction: The 2,4-Pyrimidinediamine Scaffold in Cancer Therapy

The 2,4-pyrimidinediamine core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its structural resemblance to the purine and pyrimidine bases of DNA and RNA allows it to interact with a wide array of biological targets. In the context of cancer, derivatives of this scaffold have demonstrated significant antiproliferative activity across various cancer cell lines, including those of the lung, breast, and liver.[1][2] The small size and synthetic tractability of molecules like this compound make them attractive candidates for drug discovery programs.

Cellular Effects of 2,4-Pyrimidinediamine Derivatives in Cancer

Experimental evidence from studies on various 2,4-pyrimidinediamine derivatives consistently points to two primary cellular outcomes upon treatment of cancer cells: the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Several 2,4-pyrimidinediamine derivatives have been shown to effectively trigger this process in cancer cells.[1][3][4][5][6] This is often observed through standard assays that detect morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, membrane blebbing, and the activation of caspases.

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. The ability to halt the cell cycle is a key characteristic of many anticancer agents. Derivatives of 2,4-pyrimidinediamine have been reported to induce cell cycle arrest, preventing cancer cells from progressing through the phases of division.[1][3][4][5][6] The specific phase of arrest can vary depending on the exact chemical structure of the derivative and the cancer cell type.

Postulated Molecular Mechanisms of Action

Based on the activities of structurally analogous compounds, the anticancer effects of this compound are likely mediated through the inhibition of key enzymes involved in cancer cell proliferation and survival. Two prominent mechanisms are proposed: inhibition of protein kinases and interference with folate metabolism.

Inhibition of Protein Kinases

Many cancers are driven by the aberrant activity of protein kinases. The 2,4-pyrimidinediamine scaffold has been successfully employed to design potent kinase inhibitors.

-

Anaplastic Lymphoma Kinase (ALK): Some 2,4-pyrimidinediamine derivatives have been identified as dual inhibitors of ALK and histone deacetylases (HDACs).[1][3][4][5][6] ALK is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of several cancers, including non-small cell lung cancer. Inhibition of ALK blocks downstream signaling pathways crucial for cell growth and survival.

-

Other Kinases: The versatile nature of the pyrimidine core suggests that it could be tailored to inhibit other kinases implicated in cancer, such as those involved in cell cycle regulation (Cyclin-Dependent Kinases - CDKs) or signal transduction (e.g., EGFR, VEGFR).

Below is a diagram illustrating the potential impact of this compound on a generic kinase signaling pathway.

Caption: Postulated inhibition of a receptor tyrosine kinase signaling pathway by this compound.

Inhibition of Dihydrofolate Reductase (DHFR)

Another well-established mechanism for pyrimidine-based anticancer drugs is the inhibition of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolism pathway, which is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. A closely related compound, 2,4-diamino-5-methyl-6-(substituted benzyl)pyrido[2,3-d]pyrimidine, has been shown to be a potent inhibitor of mammalian DHFR.[7][8] By inhibiting DHFR, this compound could deplete the cellular pool of nucleotides, leading to the cessation of DNA replication and cell division.

The following diagram illustrates the role of DHFR in nucleotide synthesis and its inhibition.

Caption: Proposed inhibition of Dihydrofolate Reductase (DHFR) by this compound.

Experimental Protocols for Mechanistic Validation

To elucidate the precise mechanism of action of this compound, a series of well-established experimental protocols should be employed.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of the compound.

-

MTT/XTT Assay: Measures cell viability based on the metabolic activity of the cells.

-

Trypan Blue Exclusion Assay: A simple method to distinguish between live and dead cells.

-

Clonogenic Assay: Assesses the long-term proliferative capacity of cells after treatment.

Table 1: Representative Data from a Hypothetical Cell Viability Assay

| Cancer Cell Line | This compound IC50 (µM) |

| A549 (Lung) | 15.2 |

| MCF-7 (Breast) | 22.5 |

| HepG2 (Liver) | 18.9 |

Apoptosis Assays

To confirm the induction of apoptosis, the following assays are recommended:

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

-

Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates.

-

Western Blotting for Apoptotic Markers: Detects the cleavage of PARP and the expression levels of Bcl-2 family proteins.

Cell Cycle Analysis

To determine the effect on cell cycle progression, flow cytometric analysis of PI-stained cells is the standard method. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Target-Based Assays

To identify the direct molecular targets, the following approaches can be taken:

-

Kinase Inhibition Assays: In vitro assays using purified kinases to determine the inhibitory activity of the compound.

-

DHFR Enzyme Activity Assay: A spectrophotometric assay to measure the enzymatic activity of DHFR in the presence of the compound.

-

Western Blotting for Signaling Pathway Modulation: Analysis of the phosphorylation status of key proteins in signaling pathways downstream of potential kinase targets (e.g., p-ALK, p-AKT).

The workflow for investigating the mechanism of action is depicted below.

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

While direct experimental data for this compound is limited, the wealth of information on the broader class of 2,4-pyrimidinediamine derivatives provides a strong foundation for postulating its mechanism of action in cancer cells. The induction of apoptosis and cell cycle arrest are likely the primary cellular consequences of its activity, potentially driven by the inhibition of key protein kinases such as ALK or metabolic enzymes like DHFR.

Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies. The synthesis and evaluation of a focused library of analogs will also be crucial in establishing a clear structure-activity relationship and optimizing the therapeutic potential of this promising scaffold. The insights gained will be invaluable for the rational design of next-generation anticancer agents based on the this compound core.

References

-

Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2512-2529. [Link]

-

Gan, Z., et al. (2021). Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC. Bioorganic & Medicinal Chemistry, 49, 116439. [Link]

-

Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. Semantic Scholar. [Link]

-

Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. PubMed. [Link]

-

Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880-2893. [Link]

-

Gan, Z., et al. (2021). Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC. PubMed. [Link]

-

Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. [Link]

-

Unknown Author. (n.d.). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI. [Link]

-

Li, X., et al. (2012). Synthesis and Anti-tumor Activities of Novel[1][3][5]triazolo[1,5-a]pyrimidines. Molecules, 17(10), 11644-11654. [Link]

-

Unknown Author. (n.d.). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Scilit. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(19), 6828. [Link]

-

Yayli, N., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805. [Link]

-

Maquoi, E., et al. (2004). Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor. Clinical Cancer Research, 10(13), 4309-4318. [Link]

-

Unknown Author. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. [Link]

-

Unknown Author. (2025). Synthesis and Antitumor Evaluation of 6-Thioxo-, 6-Oxo- and 2,4-Dioxopyrimidine Derivatives. ResearchGate. [Link]

Sources

- 1. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2,4-diamino-6-methylpyrimidine

This guide provides an in-depth exploration of the discovery, synthesis, and historical evolution of 2,4-diamino-6-methylpyrimidine, a key heterocyclic compound that has served as a foundational scaffold in medicinal chemistry. We will delve into its synthesis, from early 20th-century methods to modern approaches, and explore its significant therapeutic applications, with a particular focus on its role as a dihydrofolate reductase inhibitor and its potential in treating Chagas disease. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.

The Genesis of a Scaffold: Discovery and Early Synthesis

The story of 2,4-diamino-6-methylpyrimidine is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 with the work of Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900.

The first documented synthesis of 2,4-diamino-6-methylpyrimidine is attributed to a modified procedure by Gabriel and Coleman in 1901[1]. This early method involved the reaction of 2-amino-4-chloro-6-methylpyrimidine with alcoholic ammonia under high temperature and pressure[1]. This foundational synthesis laid the groundwork for future exploration of this compound and its derivatives.

A more general and widely adopted approach to pyrimidine synthesis involves the condensation of a β-dicarbonyl compound with a guanidine. In the case of 2,4-diamino-6-methylpyrimidine, this would involve the reaction of ethyl acetoacetate with guanidine. This method, a variation of the principal pyrimidine synthesis, provides a more direct route to the 2,4-diaminopyrimidine core.

Foundational Synthesis Protocol: Modified Gabriel and Coleman Method

The following protocol is based on the early synthesis of 2,4-diamino-6-methylpyrimidine[1].

Materials:

-

2-amino-4-chloro-6-methylpyrimidine

-

Alcoholic ammonia

-

Steel bomb reactor

-

Hot water

-

Potassium hydroxide

-

Acetone

Procedure:

-

A mixture of 9.0 g of 2-amino-4-chloro-6-methylpyrimidine and 225 ml of alcoholic ammonia is heated in a steel bomb at 180°C for 6 hours[1].

-

The reaction mixture is then filtered, and the filtrate is evaporated to dryness[1].

-

The solid residue is dissolved in 60 ml of hot water[1].

-

The solution is cooled to room temperature, and 40 g of potassium hydroxide is added to precipitate the product[1].

-

The precipitated 2,4-diamino-6-methylpyrimidine is filtered and recrystallized from acetone[1].

Expected Yield: 5.5 g[1]. Melting Point: 183°C[1].

Therapeutic Significance: A Scaffold for Drug Discovery

The 2,4-diaminopyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the development of a wide range of therapeutic agents based on this structure.

Inhibition of Dihydrofolate Reductase (DHFR)

One of the most significant applications of 2,4-diaminopyrimidine derivatives is as inhibitors of dihydrofolate reductase (DHFR)[2][3]. DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA. By inhibiting DHFR, 2,4-diaminopyrimidine-based drugs disrupt DNA synthesis, leading to cell death. This mechanism is the basis for their use as antifolate agents in the treatment of cancer and bacterial infections.

The 2,4-diamino moiety is a key pharmacophore that mimics the binding of the natural substrate, DHF, to the active site of the DHFR enzyme. The selectivity of these inhibitors for bacterial or mammalian DHFR can be modulated by substitutions on the pyrimidine ring and other parts of the molecule.

A Promising Lead in the Fight Against Chagas Disease

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health problem in Latin America. The current treatments have significant limitations, creating an urgent need for new therapeutic agents.

In a high-throughput screening campaign against the intracellular form of T. cruzi, a series of 2,4-diamino-6-methylpyrimidines was identified as having potent activity[4][5]. Further investigation revealed that these compounds likely act through a mechanism of action that is different from the common antifungal target, sterol 14α-demethylase (CYP51)[4][5]. This is significant as it suggests a novel way to combat the parasite.

The discovery of the anti-trypanosomal activity of the 2,4-diamino-6-methylpyrimidine scaffold has opened up a new avenue for the development of much-needed drugs for Chagas disease. The drug discovery cascade for such a project typically involves a series of in vitro and in vivo assays to assess the potency, selectivity, and pharmacokinetic properties of the compounds.

Modern Synthetic Strategies and Derivatives

While the foundational synthesis methods are robust, modern organic chemistry has provided a variety of more efficient and versatile routes to 2,4-diaminopyrimidine derivatives. These methods often allow for greater control over substitution patterns, facilitating the generation of diverse compound libraries for drug discovery.

Modern approaches often start from readily available precursors like 2,4-diamino-6-hydroxypyrimidine or 2,4-diamino-6-chloropyrimidine[6]. For example, 2,4-diamino-6-hydroxypyrimidine can be converted to the more reactive 2,4-diamino-6-chloropyrimidine by treatment with phosphorus oxychloride[6]. This chloro-derivative can then undergo various nucleophilic substitution reactions to introduce a wide range of functional groups at the 6-position.

The development of new synthetic methodologies continues to expand the chemical space accessible from the 2,4-diaminopyrimidine scaffold, enabling the fine-tuning of pharmacological properties and the exploration of new therapeutic applications.

Quantitative Data and Structure-Activity Relationships

The therapeutic potential of 2,4-diaminopyrimidine derivatives is highly dependent on their substitution patterns. The following table summarizes the inhibitory activity of a selection of 2,4-diaminopyrimidine analogs against DHFR, highlighting the impact of different substituents.

| Compound | R5-Substituent | R6-Substituent | Target Organism | IC50 (nM) |

| Trimethoprim | 3,4,5-trimethoxybenzyl | H | E. coli | 5 |

| Pyrimethamine | 4-chlorophenyl | ethyl | P. falciparum | 0.5-2.5 |

| A derivative | 3,4-dichlorophenyl | methyl | Walker 256 carcinoma | - |

| Another derivative | 1-adamantyl | methyl | Walker 256 carcinoma | - |

Conclusion and Future Perspectives

From its early synthesis in the beginning of the 20th century, 2,4-diamino-6-methylpyrimidine has evolved into a cornerstone of medicinal chemistry. Its simple yet versatile structure has provided the foundation for the development of a multitude of therapeutic agents, most notably as inhibitors of dihydrofolate reductase. The recent discovery of its potent activity against Trypanosoma cruzi has opened up exciting new avenues for the development of drugs for the neglected Chagas disease.

Future research in this area will likely focus on several key aspects:

-

Elucidation of the precise mechanism of action against T. cruzi to guide rational drug design.

-

Exploration of novel synthetic methodologies to access a wider range of derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Investigation of other potential therapeutic applications of the 2,4-diamino-6-methylpyrimidine scaffold against a variety of diseases.

The enduring legacy of 2,4-diamino-6-methylpyrimidine serves as a testament to the power of fundamental chemical discoveries in driving innovation in medicine and improving human health.

References

- Gabriel, S., & Colman, J. (1901). Notiz über das 2.4-Diamido-6-methyl-pyrimidin. Berichte der deutschen chemischen Gesellschaft, 34(1), 1253-1254.

-

PrepChem.com. (n.d.). Synthesis of 2,4-Diamino-6-methyl pyrimidine. Retrieved from [Link]

- Hartman, P. G. (1993). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. Journal of chemotherapy (Florence, Italy), 5(6), 369–376.

- Thomas, M. G., De Rycker, M., Torrejon, I. C., Thomas, J., Riley, J., Spinks, D., ... & Wyatt, P. G. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & medicinal chemistry letters, 28(18), 3025–3030.

-

MDPI. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

-

Wikipedia. (2023). Dihydrofolate reductase inhibitor. Retrieved from [Link]

- Burchall, J. J., & Hitchings, G. H. (1965). Inhibitor binding analysis of dihydrofolate reductases from various species. Molecular pharmacology, 1(2), 126–136.

- Romanha, A. J., Castro, S. L., Soeiro, M. N., Lannes-Vieira, J., Ribeiro, I., Talvani, A., ... & de Castro, S. L. (2010). In vitro and in vivo experimental models for drug screening and development for Chagas disease. Memorias do Instituto Oswaldo Cruz, 105(2), 233–238.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. State-of-the-Art in the Drug Discovery Pathway for Chagas Disease: A Framework for Drug Development and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Methyl-2,4-pyrimidinediamine

This guide provides a comprehensive exploration of the potential therapeutic targets of 6-methyl-2,4-pyrimidinediamine, a heterocyclic compound belonging to the versatile pyrimidine class of molecules. While direct research on this specific molecule is limited, the extensive biological activities of structurally similar 2,4-pyrimidinediamine derivatives provide a strong foundation for hypothesizing its potential mechanisms of action and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic utility of this and related compounds.

Introduction: The Prominence of the Pyrimidine Scaffold

Pyrimidines are fundamental building blocks of nucleic acids (cytosine, thymine, and uracil) and are integral to numerous biological processes.[1][2] Their structural versatility and ability to interact with a wide array of biological targets have made them a privileged scaffold in medicinal chemistry.[2] Pyrimidine-based drugs have found applications as anti-infectives, anticancer agents, and treatments for immunological and neurological disorders.[2] The 2,4-diaminopyrimidine motif, in particular, is a recurring feature in many bioactive molecules, suggesting that this compound holds significant, yet untapped, therapeutic potential.

Postulated Therapeutic Targets and Mechanisms of Action

Based on the established pharmacology of related compounds, we can infer several high-probability therapeutic targets for this compound. The following sections delve into these potential targets, the rationale for their consideration, and the experimental workflows required for their validation.

Dihydrofolate Reductase (DHFR): A Classic Target for Antiproliferative and Antimicrobial Activity

Rationale: The 2,4-diaminopyrimidine core is a well-established pharmacophore for the inhibition of dihydrofolate reductase (DHFR).[3][4] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, making it an effective target for anticancer and antimicrobial therapies.[5] Prominent examples of 2,4-diaminopyrimidine DHFR inhibitors include the antibacterial drug Trimethoprim and the antimalarial drug Pyrimethamine.[4]

Hypothesis: this compound may act as a competitive inhibitor of DHFR, with the 2,4-diamino groups mimicking the binding of the natural substrate, dihydrofolate. The 6-methyl group could potentially influence binding affinity and selectivity for microbial or cancer cell DHFR over the human enzyme.

Experimental Workflow for DHFR Inhibition Assay

Caption: Workflow for determining DHFR inhibitory activity.

Protein Kinases: Modulating Cellular Signaling Pathways

Rationale: The pyrimidine scaffold is a common feature in many kinase inhibitors. Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2,4-diaminopyrimidine structure can serve as a scaffold for designing inhibitors that target the ATP-binding pocket of kinases. For instance, some pyridopyrimidine derivatives have been shown to inhibit MEK, a key component of the MAPK/ERK pathway.[3] Furthermore, novel aminopyrimidine derivatives have been developed as dual-target inhibitors of BRD4 and PLK1.[5]

Hypothesis: this compound could function as a scaffold for the development of inhibitors targeting various protein kinases. The specific kinases inhibited would depend on the overall three-dimensional structure of the compound and its ability to form favorable interactions within the ATP-binding cleft.

Experimental Protocol: Kinase Inhibition Profiling

-

Primary Screening: A broad panel of recombinant kinases (e.g., a panel of 96 or more kinases) is used to assess the inhibitory activity of this compound at a fixed concentration (e.g., 10 µM).

-

Assay Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate peptide, often using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production.

-

Hit Identification: Kinases showing significant inhibition (e.g., >50% inhibition) in the primary screen are identified as "hits."

-

Dose-Response Analysis: For the identified hits, a dose-response curve is generated by testing a range of concentrations of the compound to determine the IC50 value.

-

Mechanism of Action Studies: Further studies, such as ATP competition assays, are conducted to determine if the inhibition is ATP-competitive.

Ion Channels: Potential for Neurological and Cardiovascular Applications

Rationale: A notable example of a 2,4-pyrimidinediamine derivative with ion channel activity is Minoxidil (6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide). Minoxidil is a potent vasodilator that functions by opening ATP-sensitive potassium channels (K-ATP channels) in vascular smooth muscle cells.[6] This action leads to hyperpolarization of the cell membrane, relaxation of the smooth muscle, and subsequent vasodilation. Additionally, derivatives of 6-methyl-2-thiopyrimidine-4(3H)-one have demonstrated anticonvulsant activity, suggesting a potential interaction with ion channels in the central nervous system.[7]

Hypothesis: this compound may modulate the activity of certain ion channels, potentially K-ATP channels or other channels involved in neuronal excitability. This could open up therapeutic avenues in cardiovascular diseases (e.g., hypertension) or neurological disorders (e.g., epilepsy).

Experimental Workflow for Ion Channel Screening

Caption: Workflow for assessing ion channel modulation.

Antiparasitic Targets: A Niche for Infectious Disease Therapy

Rationale: A high-throughput screening campaign identified a series of 2,4-diamino-6-methylpyrimidines as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[8][9] Importantly, this activity was shown to be independent of the common antifungal target, TcCYP51, suggesting a novel mechanism of action.[8][9] The study highlighted the cytocidal nature of these compounds against the intracellular amastigote form of the parasite.[8][9]

Hypothesis: this compound may possess antiparasitic activity against T. cruzi or other protozoan parasites. The target is likely a parasite-specific enzyme or protein that is essential for its survival.

Experimental Protocol: In Vitro Anti-Trypanosomal Assay

-

Cell Culture: Host cells (e.g., Vero cells) are infected with T. cruzi trypomastigotes. The parasites differentiate into the intracellular amastigote form.

-

Compound Treatment: Infected cells are treated with various concentrations of this compound for a defined period (e.g., 72 hours). Benznidazole can be used as a positive control.

-

Parasite Viability Assessment: The viability of the intracellular amastigotes is assessed. This can be done by lysing the host cells and measuring the activity of a parasite-specific enzyme (e.g., β-galactosidase for engineered parasite strains) or by microscopic counting of the parasites.

-

Host Cell Cytotoxicity: In parallel, the cytotoxicity of the compound on uninfected host cells is determined to assess selectivity.

-

Data Analysis: The EC50 (half-maximal effective concentration) against the parasite and the CC50 (half-maximal cytotoxic concentration) against the host cells are calculated to determine the selectivity index (CC50/EC50).

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, target potencies for this compound based on the activities of related compounds. These values serve as a benchmark for initiating an investigation into this molecule.

| Potential Target | Assay Type | Hypothetical IC50/EC50 | Reference Compound |

| E. coli DHFR | Enzyme Inhibition | 0.5 - 5 µM | Trimethoprim |

| Human DHFR | Enzyme Inhibition | > 50 µM | Trimethoprim |

| MEK1 Kinase | Kinase Inhibition | 1 - 10 µM | PD-0325901 |

| K-ATP Channel | Electrophysiology | 5 - 20 µM (EC50) | Minoxidil |

| T. cruzi Amastigotes | Whole-cell Assay | 2 - 15 µM | Benznidazole |

Conclusion and Future Directions

This compound represents a molecule of significant interest for therapeutic development due to its structural similarity to a number of well-characterized bioactive compounds. The most promising avenues for investigation lie in its potential as a DHFR inhibitor for anticancer and antimicrobial applications, a kinase inhibitor for oncology, a modulator of ion channels for cardiovascular and neurological disorders, and an antiparasitic agent.

The experimental workflows and protocols outlined in this guide provide a robust framework for elucidating the specific therapeutic targets of this compound. A systematic approach, beginning with broad screening across different target classes followed by more detailed mechanistic studies, will be crucial in unlocking the full therapeutic potential of this promising pyrimidine derivative.

References

-

de Jager, R., Dupont, D., Rodzynek, J. J., Dorlet, C., & Lagrange, G. (1981). Phase I clinical trial and pharmacology of 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (metoprine) (DDMP) and folinic acid (CF). Cancer Chemotherapy and Pharmacology, 6(1), 75–80. [Link]

-

Global Substance Registration System. 6-METHYL-5-(3-PHENYLPROPYL)-2,4-PYRIMIDINEDIAMINE. [Link]

-

De Rycker, M., Horn, D., Aldridge, S., Amata, F., Bahia, A. P., Bustamante, J. M., ... & Wyatt, P. G. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(18), 3025–3030. [Link]

-

De Rycker, M., Horn, D., Aldridge, S., Amata, F., Bahia, A. P., Bustamante, J. M., ... & Wyatt, P. G. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PubMed, 30104093. [Link]

-

Queener, S. F., Wong, Y. N., & Bartlett, M. S. (2014). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 19(12), 20336–20377. [Link]

-

PharmaCompass. 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide. [Link]

-